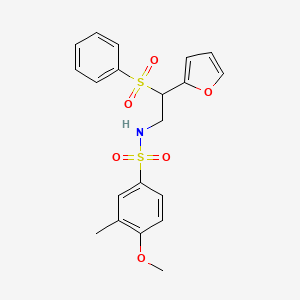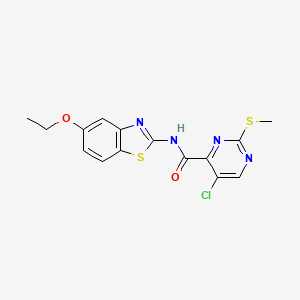![molecular formula C19H14ClF3N2O2 B2543689 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 465510-55-8](/img/structure/B2543689.png)
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The molecular formula tells you which atoms are present in the compound and in what proportions. The structural formula shows how those atoms are connected.
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can involve multiple steps, each with its own reactants and conditions. The yield and purity of the product at each step would also be considered.Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the 3D arrangement of atoms in the molecule, the types of bonds between atoms, and the molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, and can also help to identify functional groups within the molecule.Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and pH. Spectroscopic properties, like UV/Vis absorbance or fluorescence, might also be measured.Scientific Research Applications
Biological Activity and Molecular Interaction
Research has been conducted on various analogs and derivatives similar to "(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide" to evaluate their biological activities, particularly focusing on anti-inflammatory, antibacterial, and anticonvulsant properties. For instance, a study investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, indicating that certain modifications in the chemical structure could enhance the inhibitory effect on the NF-κB activation pathway, suggesting a promising route for the development of new anti-inflammatory agents (Hošek et al., 2019). Another study on chlorinated N-arylcinnamamides demonstrated significant antibacterial efficacy, highlighting the potential for developing novel antimicrobial agents (Strharsky et al., 2022).
Materials Science and Polymer Development
The compound's derivatives have also been explored in materials science, particularly in the synthesis of polymers with potential applications in corrosion inhibition and as components of advanced materials. Research into acrylamide derivatives, for example, has shown potential for corrosion inhibition in metals, which could be beneficial for industrial applications (Abu-Rayyan et al., 2022). Furthermore, aromatic polyamides and polyimides derived from related chemical structures have been studied for their thermal stability and solubility, indicating their usefulness in creating high-performance materials (Yang & Lin, 1994).
Pharmaceutical Development
In the realm of pharmaceutical development, compounds structurally related to "(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide" have been explored for their therapeutic potentials. The modifications in the chemical structure have led to the discovery of molecules with enhanced pharmacological activities, including anticonvulsant properties, which could pave the way for the development of new medications (Kubicki et al., 2000).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and reactivity. Material safety data sheets (MSDS) often provide this information.
Future Directions
Future directions could involve further studies to better understand the compound’s properties or to find new applications for the compound. This could involve more in-depth biological studies, or studies aimed at improving the compound’s synthesis.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-2-27-15-6-3-12(4-7-15)9-13(11-24)18(26)25-17-10-14(19(21,22)23)5-8-16(17)20/h3-10H,2H2,1H3,(H,25,26)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGHIFGXUTUNM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

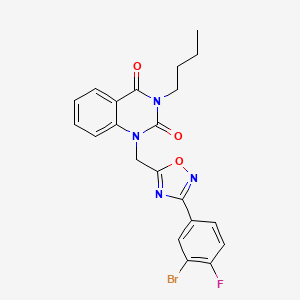
![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)
![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
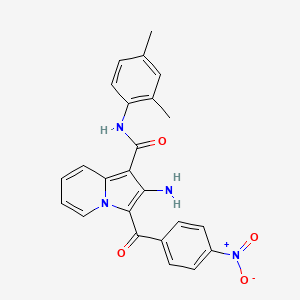
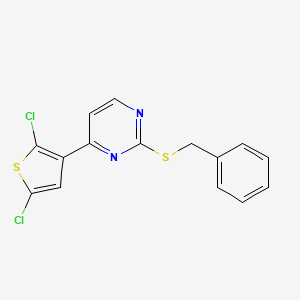
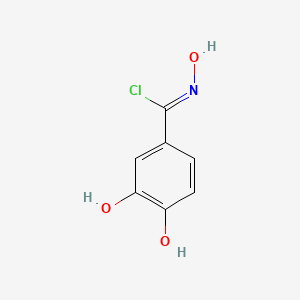
![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
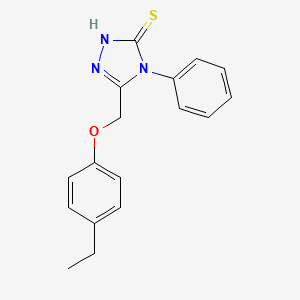
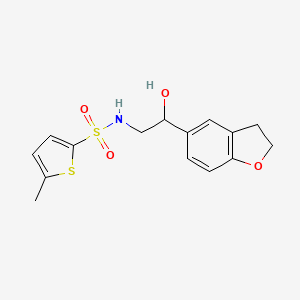
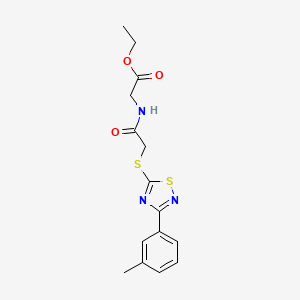
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
